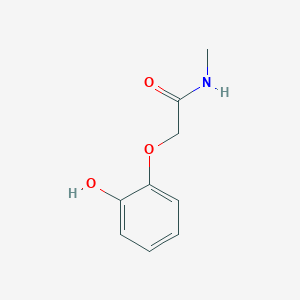

2-(2-hydroxyphenoxy)-N-methylacetamide

Description

2-(2-Hydroxyphenoxy)-N-methylacetamide is a substituted phenoxy acetamide derivative characterized by a hydroxyphenoxy group linked to an N-methylacetamide backbone. It has been investigated for antimicrobial activity, particularly against Mycobacterium tuberculosis, with an IC50 value of 5.7 μM . Its structure combines hydrogen-bonding capability (via the phenolic hydroxyl group) and moderate lipophilicity (from the methyl and acetamide groups), influencing its pharmacological and physicochemical properties.

Properties

IUPAC Name |

2-(2-hydroxyphenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-9(12)6-13-8-5-3-2-4-7(8)11/h2-5,11H,6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAHLFNQXPXHRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356428 | |

| Record name | 2-(2-hydroxyphenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34919-78-3 | |

| Record name | 2-(2-hydroxyphenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyphenoxy)-N-methylacetamide typically involves the reaction of 2-hydroxyphenol with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of N-methylacetamide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(2-hydroxyphenoxy)-N-methylacetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-hydroxyphenoxy)-N-methylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of polymers, resins, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyphenoxy)-N-methylacetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, while the amide group can engage in various binding interactions with biological targets.

Comparison with Similar Compounds

Antimicrobial Activity

Key Insights :

- Unlike L2-16, which has a rigid quinoline-dione scaffold, the flexible acetamide backbone of 2-(2-hydroxyphenoxy)-N-methylacetamide may reduce target specificity .

Anti-Inflammatory and Analgesic Derivatives

Key Insights :

Structural Requirements for Differentiation Inducers

Hexamethylenebisacetamide analogs require:

- A 5–6 carbon flexible chain between functional groups.

- Hydrophilic/hydrophobic balance and Lewis basicity .

Comparison with 2-(2-Hydroxyphenoxy)-N-Methylacetamide:

- Lacks the polymethylene chain critical for erythroleukemic differentiation induction.

- The phenolic hydroxyl group may act as a hydrogen-bond donor, but the short acetamide backbone prevents effective "dimerization" required for activity .

Physicochemical Properties

Key Insights :

- The hydroxyl group increases polarity, reducing logP compared to methoxy or acetyl analogs.

- N-Methylacetamide derivatives generally exhibit moderate bioavailability, but phenolic -OH may enhance metabolic conjugation (e.g., glucuronidation) .

Biological Activity

2-(2-hydroxyphenoxy)-N-methylacetamide (CAS No. 34919-78-3) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H11NO3

- Molecular Weight : 181.19 g/mol

- IUPAC Name : 2-(2-hydroxyphenoxy)-N-methylacetamide

The biological activity of 2-(2-hydroxyphenoxy)-N-methylacetamide is primarily attributed to its interaction with various molecular targets, particularly in the context of enzyme inhibition and receptor modulation. It has been studied for its potential effects on histone deacetylases (HDACs), which play a crucial role in regulating gene expression through chromatin remodeling.

Interaction with Histone Deacetylases

Research indicates that compounds targeting HDACs can induce apoptosis and cell cycle arrest in cancer cells. The inhibition of HDAC activity leads to increased acetylation of histones and transcription factors, resulting in the activation of tumor suppressor genes and the downregulation of oncogenes .

Anticancer Properties

Recent studies have demonstrated that 2-(2-hydroxyphenoxy)-N-methylacetamide exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the induction of apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against a range of pathogens. Studies suggest that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria, by disrupting bacterial cell wall synthesis and function.

Case Studies

Safety and Toxicity

Toxicological assessments have indicated that 2-(2-hydroxyphenoxy)-N-methylacetamide exhibits low toxicity in mammalian cell lines at therapeutic concentrations. However, further studies are necessary to fully elucidate its safety profile and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.